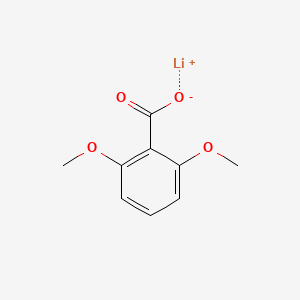

Lithium 2,6-dimethoxybenzoate

Description

Contextualization within Contemporary Chemical Research

The relevance of the 2,6-dimethoxybenzoate scaffold is evident in its application across several cutting-edge areas of chemical research. In the field of transition metal catalysis, which seeks to develop efficient and selective methods for forming chemical bonds, derivatives of 2,6-dimethoxybenzoic acid have proven invaluable. For instance, a rhodium(I) 2,6-dimethoxybenzoate complex has been synthesized and studied for its ability to undergo an unusual aryl-to-aryl 1,3-rhodium migration, a process that involves C-H bond activation. nih.gov This type of research is crucial for developing new synthetic strategies that can form carbon-carbon bonds at previously inaccessible positions. nih.gov

Furthermore, copper-catalyzed reactions utilizing 2,6-dimethoxybenzoate have been investigated for the oxidative dehydrogenative carboxylation of unactivated alkanes to produce allylic esters. acs.orgacs.org Such studies aim to convert simple, abundant hydrocarbons into more valuable functionalized molecules. The compound and its derivatives are also implicated in mechanistic studies of gold-catalyzed protodecarboxylation reactions. scispace.com Beyond catalysis, the broader class of piperidine (B6355638) derivatives, which includes compounds functionalized with a 2,6-dimethoxybenzyl group, are recognized as important precursors in the synthesis of pharmaceuticals and agricultural chemicals. ontosight.ai

Importance of the 2,6-Dimethoxybenzoyl Moiety in Advanced Organic Synthesis and Mechanistic Studies

The 2,6-dimethoxybenzoyl group is a key structural motif whose importance stems from its distinct steric and electronic characteristics. The two methoxy (B1213986) groups flanking the benzoyl linkage create significant steric hindrance, which can control the regioselectivity of reactions and influence the conformation of molecules. A critical example of this is seen in coordination chemistry and catalysis, where the aryl ring of a 2,6-dimethoxybenzoate ligand is forced into a nearly orthogonal position relative to the carbonyl group, with a measured torsion angle of -76°. acs.orgacs.org This contrasts sharply with less hindered benzoates, like 3,4-dimethoxybenzoate, where the aryl ring lies nearly in the same plane as the carbonyl. acs.orgacs.org This steric distortion minimizes the electronic overlap between the carbonyl and the benzene (B151609) π-systems, a feature that has profound implications for reactivity and reaction mechanisms. acs.orgacs.org

In organic synthesis, the 2,6-dimethoxybenzoyl moiety is frequently introduced using 2,6-dimethoxybenzoyl chloride, a versatile reagent for acylation. biosynth.com This reagent is used to synthesize a wide array of more complex molecules. For example, it is a key reactant in the Friedel-Crafts acylation of thiophene (B33073) rings to create precursors for compounds with potential biological activity. The moiety's electron-donating methoxy groups can also influence a molecule's ability to interact with biological targets. Furthermore, derivatives like 2,6-dimethoxybenzyl bromide, synthesized from the corresponding benzoic acid, are used as specialized protecting groups in carbohydrate chemistry. mdpi.com

| Application | Reagent | Reaction Type | Product Class | Reference |

| Acylation | 2,6-Dimethoxybenzoyl chloride | Friedel-Crafts Acylation | Substituted Thiophenes | |

| Amide Bond Formation | 2,6-Dimethoxybenzoic acid | Amide Coupling | Piperidine Derivatives | |

| Amide Synthesis | 2,6-Dimethoxybenzoyl chloride | Acylation of Amines | Benzoylamino-isoxazoles | nih.gov |

| Ester Synthesis | 2,6-Dimethoxybenzoic acid | Esterification | Substituted Benzoate (B1203000) Esters | nih.gov |

Overview of Research Directions Involving Lithium 2,6-Dimethoxybenzoate Derivatives

Research involving derivatives of this compound is diverse, spanning catalysis, medicinal chemistry, and materials science. The unique properties conferred by the 2,6-dimethoxybenzoyl group are exploited to create novel compounds with specific functions.

One major research direction is the development of novel transition metal complexes for catalysis. A rhodium(I) complex of 2,6-dimethoxybenzoate was synthesized to study catalytic isomerization processes involving C-H bond activation. nih.gov Similarly, copper(II) complexes with this ligand have been used to catalyze the conversion of alkanes to allylic esters, with mechanistic studies indicating that the ligand structure is key to the reaction's outcome. acs.orgacs.org

In medicinal and agricultural chemistry, the 2,6-dimethoxybenzoyl scaffold is incorporated into molecules designed for biological activity. Researchers have synthesized 2,6-dimethoxybenzoylamino-[3-(4-substituted phenyl)isoxazoles] and identified them as inhibitors of chitin (B13524) synthesis, a process vital for insects, suggesting potential as insecticides. nih.gov In another study, a series of 2-[(7-chloroquinolin-4-yl)sulfanyl]ethyl 2,6-dimethoxybenzoate derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov

A third area of research is in materials science, particularly in polymer chemistry. For example, phosphine (B1218219) oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-, is a derivative that functions as a photoinitiator. Upon exposure to light, this compound generates free radicals that initiate polymerization reactions, making it a crucial component in the formulation of dental resins and other polymer-based materials.

| Research Area | Derivative Type | Application | Reference |

| Transition Metal Catalysis | Rhodium(I) 2,6-dimethoxybenzoate | Catalytic C-H Activation and Isomerization | nih.gov |

| Copper(II) 2,6-dimethoxybenzoate | Catalytic Alkane Carboxylation | acs.orgacs.org | |

| Medicinal/Agrochemicals | 2,6-Dimethoxybenzoyl-isoxazoles | Chitin Synthesis Inhibition | nih.gov |

| 7-Chloroquinoline Benzoate Esters | Anticancer Activity | nih.gov | |

| Materials Science | Bis(2,6-dimethoxybenzoyl)phosphine oxide | Photoinitiation of Polymerization |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9LiO4 |

|---|---|

Molecular Weight |

188.1 g/mol |

IUPAC Name |

lithium;2,6-dimethoxybenzoate |

InChI |

InChI=1S/C9H10O4.Li/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

VAQQFXMQSODZQD-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].COC1=C(C(=CC=C1)OC)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethoxybenzoate Systems

Synthetic Pathways to 2,6-Dimethoxybenzoic Acid

The preparation of 2,6-dimethoxybenzoic acid can be achieved through several strategic approaches, primarily involving the introduction of a carboxyl group onto a pre-existing dimethoxybenzene framework or by functionalizing a precursor that already contains the benzoic acid moiety.

Carboxylation Strategies

Carboxylation strategies represent a direct approach to synthesizing 2,6-dimethoxybenzoic acid, typically starting from 1,3-dimethoxybenzene (B93181). These methods leverage the activation of the aromatic ring by the methoxy (B1213986) groups to facilitate the introduction of a carboxyl group.

One effective method involves the metalation of 1,3-dimethoxybenzene followed by quenching with carbon dioxide (dry ice). For instance, treatment of 1,3-dimethoxybenzene with potassium diethylamide and tetramethylethylenediamine, followed by reaction with a large excess of crushed dry ice, yields 2,6-dimethoxybenzoic acid in good yield. prepchem.com After the reaction, an acidic workup is necessary to protonate the carboxylate salt, causing the final product to precipitate. prepchem.com

Another approach utilizes sodium metal in toluene. chemicalbook.com In this procedure, 1,3-dimethoxybenzene is reacted with sodium and an alkyl halide, such as chlorooctane or chloropropane, followed by the introduction of carbon dioxide gas. chemicalbook.com This method proceeds through an organosodium intermediate, which then reacts with CO2. Yields of around 68-71% have been reported for this transformation. chemicalbook.com A similar patented method describes the formation of sodium sand in toluene, reaction with chlorobenzene (B131634) to form sodium phenide, and subsequent reaction with 1,3-dimethoxybenzene before carboxylation with CO2 at low temperatures. google.com

More advanced catalytic systems have also been developed. A palladium(II) complex has been shown to catalyze the direct carboxylation of C-H bonds in arenes like 1,3-dimethoxybenzene using CO2. nih.gov This method offers a route that avoids the need for stoichiometric organometallic reagents. nih.gov

| Starting Material | Reagents | Yield (%) | Reference |

| 1,3-Dimethoxybenzene | 1. Potassium diethylamide, TMEDA2. CO2 (dry ice)3. HCl | 69 | prepchem.com |

| 1,3-Dimethoxybenzene | 1. Sodium, Toluene, Chlorooctane2. CO23. HCl | 68 | chemicalbook.com |

| 1,3-Dimethoxybenzene | 1. Sodium, Toluene, Chloropropane2. CO23. HCl | 71 | chemicalbook.com |

| 1,3-Dimethoxybenzene | Pd(II) precatalyst, CO2 (40 bar) | 44 equivalents (TON) | nih.gov |

Derivatization and Functionalization Routes

Alternatively, 2,6-dimethoxybenzoic acid can be synthesized by modifying a precursor that already possesses some of the required functional groups.

A multi-step synthesis starting from resorcinol (B1680541) has been reported. This process involves the carboxylation of resorcinol to form 2,6-dihydroxybenzoic acid, followed by methylation with dimethyl sulfate (B86663) in an alkaline medium, and subsequent hydrolysis to yield the final product.

Another derivatization route begins with a halogenated benzoic acid. For example, 2,6-dimethoxybenzoic acid can be synthesized from 2,6-dichlorobenzoic acid. google.com This transformation involves a nucleophilic substitution reaction where the chloro groups are replaced by methoxy groups. google.com

Further functionalization of the 2,6-dimethoxybenzoic acid ring itself is also possible. For instance, electrophilic bromination using bromine in chloroform (B151607) can lead to the formation of 3,5-dibromo-2-hydroxy-6-methoxybenzoic acid, where one of the methoxy groups is demethylated during the reaction. rsc.org Selective bromination at the 3-position can be achieved under different conditions, yielding 3-bromo-2,6-dimethoxybenzoic acid.

| Precursor | Key Transformation Steps | Product | Reference |

| Resorcinol | 1. Carboxylation2. Methylation3. Hydrolysis | 2,6-Dimethoxybenzoic acid | |

| 2,6-Dichlorobenzoic acid | Nucleophilic substitution with methoxide | 2,6-Dimethoxybenzoic acid | google.com |

| 2,6-Dimethoxybenzoic acid | Bromination (Br2, Chloroform) | 3,5-Dibromo-2-hydroxy-6-methoxybenzoic acid | rsc.org |

Synthesis of 2,6-Dimethoxybenzoate Esters and Analogues

Esters of 2,6-dimethoxybenzoic acid are valuable synthetic intermediates. ontosight.airesearchgate.net Their synthesis is most commonly achieved through the esterification of the parent carboxylic acid.

A standard and high-yielding method is the Fischer esterification. For example, ethyl 2,6-dimethoxybenzoate can be synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. mdpi.com The reaction progress is monitored, and upon completion, the excess solvent is removed, and the product is isolated after an extractive workup. mdpi.com This general procedure can be adapted for the synthesis of other alkyl esters, such as methyl 2,6-dimethoxybenzoate, which is an important intermediate for biologically active compounds. researchgate.net

Analogues of 2,6-dimethoxybenzoate can also be prepared. For instance, cycloaddition reactions between 1-methoxycyclohexa-1,4- or 1,3-dienes and alkylpropiolic esters can lead to the regiospecific formation of various 2-alkyl-6-methoxybenzoates. rsc.org This method has been used to prepare compounds like ethyl 2-butyl-4,6-dimethoxybenzoate. rsc.org

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Product | Yield | Reference |

| 2,6-Dimethoxybenzoic acid | Absolute Ethanol | Sulfuric acid | Ethyl 2,6-dimethoxybenzoate | Excellent | mdpi.com |

| 2,6-Dimethoxybenzoic acid | Methanol | Sulfuric acid | Methyl 2,6-dimethoxybenzoate | - | |

| 2,6-Dimethoxybenzoic acid | Hydrazine Hydrate | - | 2,6-Dimethoxybenzohydrazide | 91% | researchgate.net |

Advanced Organolithium Chemistry and Deprotonation Reactions

Organolithium chemistry, particularly directed ortho metalation, provides a powerful tool for the regioselective functionalization of aromatic systems like those found in 2,6-dimethoxybenzoates.

Directed Ortho Metalation (DoM) in 2,6-Dimethoxyaryl Systems

Directed ortho metalation (DoM) is a process where a substituent on an aromatic ring directs the deprotonation by an organolithium reagent to an adjacent ortho position. wikipedia.orguwindsor.ca The directing metalation group (DMG) typically contains a heteroatom that can coordinate to the lithium ion, facilitating the deprotonation. wikipedia.orgbaranlab.org

The methoxy group (-OMe) is a moderately strong DMG. organic-chemistry.org In molecules like 1,3-dimethoxybenzene, the two methoxy groups work in concert to direct lithiation to the C-2 position, which is ortho to both groups. wikipedia.org This is a key step in several synthetic routes to 2,6-disubstituted aromatic compounds. The reaction involves the interaction of an alkyllithium reagent, such as n-butyllithium, with the substrate. wikipedia.org The Lewis basic heteroatom of the DMG coordinates the Lewis acidic lithium, and the basic alkyl group then removes a proton from the sterically accessible ortho position. wikipedia.orguwindsor.ca

| Directing Group | Function | Key Principle | Reference |

| Methoxy (-OMe) | Directs lithiation to the ortho position | Coordination of the heteroatom's lone pair with the lithium atom of the organolithium reagent, increasing the kinetic acidity of the ortho protons. | wikipedia.orgorganic-chemistry.org |

| Tertiary Amine | Strong DMG | Similar coordination mechanism as the methoxy group. | wikipedia.org |

| Amide | Strong DMG | Strong coordination ability facilitates ortho-lithiation. | wikipedia.org |

Reactivity of (2,6-Dimethoxyphenyl)lithium and Related Organometallic Intermediates

The intermediate formed from the directed ortho metalation of 1,3-dimethoxybenzene is (2,6-dimethoxyphenyl)lithium. This aryllithium species is a potent nucleophile and a strong base, enabling a wide range of subsequent reactions. acs.orgnumberanalytics.com

Once formed, (2,6-dimethoxyphenyl)lithium can be trapped by various electrophiles. uwindsor.ca The reaction with carbon dioxide to form lithium 2,6-dimethoxybenzoate is a classic example, which upon acidification yields 2,6-dimethoxybenzoic acid. prepchem.comchemicalbook.com This reactivity highlights the utility of DoM in creating functionalized aromatic compounds with high regioselectivity. The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (often THF or diethyl ether) can be crucial for the success of the reaction. uwindsor.ca

The stability and reactivity of related organometallic intermediates, such as organosodium acs.org and organocopper uu.nl compounds, have also been explored, though organolithium reagents remain the most widely used for these types of transformations due to their accessibility and predictable reactivity.

Application of Lithium Bases in Selective Transformations

The use of lithium bases is a cornerstone of modern organic synthesis, enabling highly selective transformations through mechanisms such as deprotonation and metal-halogen exchange. In the context of 2,6-dimethoxybenzoate systems, lithium bases are instrumental in directed ortho-lithiation (DoM) reactions, where the regioselectivity of the deprotonation is controlled by a directing metalating group (DMG) on the aromatic ring. The methoxy and carboxylate groups are effective DMGs that guide strong bases to deprotonate an adjacent ortho position. uwindsor.ca

Strong lithium bases such as alkyllithiums (e.g., n-butyllithium, sec-butyllithium (B1581126), tert-butyllithium) and lithium amides (e.g., lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP)) are commonly employed. uwindsor.caunito.it The choice of base is critical and can influence the regioselectivity of the reaction, especially in substrates with multiple potential deprotonation sites. unblog.fr

A primary application of this methodology is the synthesis of 2,6-dimethoxybenzoic acid and its lithium salt, this compound. The synthesis often starts from 1,3-dimethoxybenzene, which undergoes regioselective lithiation at the C2 position, situated between the two directing methoxy groups. prepchem.comchemicalbook.com The resulting 2,6-dimethoxyphenyllithium is a key intermediate that can be trapped with various electrophiles. For the synthesis of the target compound, the electrophile is carbon dioxide (CO₂), which undergoes nucleophilic attack by the aryllithium intermediate to form this compound after an aqueous work-up. prepchem.com

The general scheme for this transformation is as follows:

Metalation: A strong lithium base, such as n-butyllithium, deprotonates 1,3-dimethoxybenzene at the C2 position.

Carbonation: The resulting aryllithium species reacts with CO₂ (often added as dry ice) to form the lithium carboxylate salt. prepchem.com

Acidification (for the acid): The reaction mixture is quenched with water and then acidified with a strong acid like HCl to precipitate 2,6-dimethoxybenzoic acid. prepchem.comchemicalbook.com

Detailed research has explored various conditions for these transformations, highlighting the efficiency of lithium bases. For instance, the metalation of 1,3-dimethoxybenzene can be carried out with n-butyllithium in a solvent mixture like tetrahydrofuran (B95107) (THF) and hexane. chemicalbook.com Subsequent reaction with an electrophile, such as ethyl formate, can produce 2,6-dimethoxybenzaldehyde, demonstrating the versatility of the lithiated intermediate. chemicalbook.com

The table below summarizes a synthetic protocol for 2,6-dimethoxybenzoic acid, the precursor to its lithium salt, via a lithiation pathway.

| Step | Reactants | Base/Reagent | Solvent | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1. Metalation | 1,3-Dimethoxybenzene | n-butyllithium | Tetrahydrofuran/Hexane | 0°C, 2 hours | 2,6-Dimethoxyphenyllithium | >95% (by D₂O quench and NMR) | prepchem.comchemicalbook.com |

| 2. Carbonation | 2,6-Dimethoxyphenyllithium | Carbon Dioxide (dry ice) | Hexane/Toluene | -50°C to room temperature, 12 hours | This compound | Not specified | prepchem.com |

| 3. Acidification | This compound solution | 6 N HCl | Water | Acidification to pH ~1 | 2,6-Dimethoxybenzoic acid | ~68-71% (overall) | chemicalbook.com |

Furthermore, lithium bases can be used for selective transformations on the benzoic acid moiety itself. Unprotected benzoic acids can be directly lithiated using bases like sec-butyllithium in the presence of TMEDA (tetramethylethylenediamine). researchgate.net For a related substrate, 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA results in exclusive deprotonation at the position ortho to the carboxylate (the C6 position). unblog.fr This demonstrates the powerful directing ability of the carboxylate group in concert with a methoxy group. Applying this principle to 2,6-dimethoxybenzoic acid would involve initial deprotonation of the acidic carboxylic proton, followed by a second deprotonation at a ring position if a sufficient excess of a strong base is used. However, the most common and efficient route to substituted 2,6-dimethoxybenzoates proceeds via the initial lithiation of 1,3-dimethoxybenzene. prepchem.comchemicalbook.com

The choice of lithium base and reaction conditions can also be tuned to alter selectivity in more complex systems. For example, the superbasic mixture of n-butyllithium and potassium tert-butoxide (LICKOR) can effect deprotonations that are not achievable with alkyllithiums alone. unblog.fr Similarly, hindered lithium amides like LiTMP are valuable for promoting deprotonation while minimizing nucleophilic attack on sensitive functional groups. uwindsor.carsc.org

The table below details research findings on the reaction of lithiated species with various electrophiles, showcasing the synthetic utility of these intermediates.

| Lithiated Substrate | Base | Electrophile (E+) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethoxybenzene | Complex Metalating Agent | CO₂ | 2,6-Dimethoxybenzoic acid | >95% (based on D₂O quench) | prepchem.com |

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | Not specified | 6-Lithio-2-methoxybenzoic acid dianion | Not specified | unblog.fr |

| Benzoic acid | BuLi/TMEDA | Methyl iodide | 2-Methylbenzoic acid | Not specified | researchgate.net |

| 1,3-Dimethoxybenzene | n-BuLi | Ethyl formate | 2,6-Dimethoxybenzaldehyde | 48% | chemicalbook.com |

| 2-Bromo-1,4-dimethoxybenzene | n-BuLi | 2,6-Dimethoxybenzaldehyde | (2,6-Dimethoxyphenyl)(2,5-dimethoxyphenyl)methanol | Not specified | rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 2,6 Dimethoxybenzoate Derivatives

Transition Metal-Catalyzed Decarboxylation Mechanisms

The decarboxylation of benzoic acids substituted with ortho-groups, such as methoxy (B1213986) or fluorine, is notably promoted by various transition metal catalysts. nih.gov Palladium, for instance, is an effective mediator for the protodecarboxylation of electron-rich, ortho-substituted benzoic acids like 2,6-dimethoxybenzoic acid. beilstein-journals.orgd-nb.info In contrast, electron-poor derivatives are not as easily decarboxylated by palladium alone. beilstein-journals.orgd-nb.info The development of catalytic decarboxylation offers a valuable alternative to traditional methods, utilizing readily available carboxylic acids as aryl sources. acs.org

Studies involving rhodium(I) complexes with 2,6-dimethoxybenzoate have revealed unconventional reaction pathways. nih.govacs.orgnih.gov A synthesized Rh(I) 2,6-dimethoxybenzoate complex was observed to undergo a stoichiometric rearrangement through a highly unusual aryl-to-aryl 1,3-rhodium migration. nih.govacs.orgnih.gov This 1,3-Rh/H shift was also leveraged in a Rh(I)-catalyzed decarboxylative conjugate addition, leading to the formation of a C-C bond at a meta position relative to the original carboxyl group, rather than the expected ipso-position. nih.govacs.orgnih.gov

Further mechanistic elucidation through deuterium-labeling studies during Rh(I)-catalyzed protodecarboxylation pointed to the active involvement of the ortho-methoxy group. nih.govnih.govresearchgate.net The proposed mechanism involves a "double 1,4-Rh migration," a multi-step pathway featuring consecutive sp³ C-H bond activation at the methoxy group and sp² C-H bond activation on the aromatic ring. nih.govnih.gov This intricate process highlights the directing role of the methoxy substituent in guiding the metal center through a sequence of intramolecular activations. nih.gov

The efficiency of these palladium-mediated reactions is highly dependent on the ligand coordinated to the metal center. acs.org DFT studies on a series of nitrogen-based bidentate palladium ligands showed that the least experimentally efficient ligand required a higher energy for both the decarboxylation and carbopalladation steps. acs.orgresearchgate.net Interestingly, while palladium is effective for electron-rich substrates like 2,6-dimethoxybenzoic acid, its ability to decarboxylate electron-deficient benzoic acids is limited. beilstein-journals.orgd-nb.info This limitation has been addressed in some systems by using a co-catalyst, like copper fluoride (B91410) (CuF₂), where the decarboxylation and the subsequent coupling occur at different metal centers. beilstein-journals.org

| Metal Catalyst | Key Mechanistic Feature | Rate-Determining Step (Example Reaction) | Reference |

|---|---|---|---|

| Rhodium(I) | Aryl-to-aryl 1,3-metal migration involving ortho-methoxy group | Not explicitly determined in cited studies | nih.gov, acs.org, nih.gov |

| Gold(I) | Protodeauration can become competitive with decarboxylation | Switches from decarboxylation to protodeauration at high conversion | researchgate.net, nih.gov |

| Palladium(II) | Generates Pd-aryl intermediate for further coupling | Carbopalladation (in addition to acetonitrile) | acs.org, researchgate.net |

The presence of ortho-substituents is a critical structural feature for promoting the decarboxylation of benzoic acids. nih.gov Substituents like methoxy and fluorine groups have been shown to significantly enhance decarboxylation reactivity with a variety of transition metal catalysts. nih.gov This "ortho effect" is generally attributed to a combination of steric and electronic factors. nih.govd-nb.info

Kinetic Analysis of Reaction Pathways

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of reaction orders and activation parameters.

For the gold-catalyzed protodecarboxylation of substrates like 2,6-dimethoxybenzoic acid, kinetic studies have been performed to determine the activation parameters (enthalpy and entropy of activation) for the decarboxylation step. nih.govresearchgate.netscispace.com These parameters provide quantitative insight into the energy requirements and the molecularity of the rate-determining step. nih.gov In one study, a kinetic solvent isotope effect (KSIE) of 2.7 was observed when the reaction was conducted in H₂O versus D₂O, suggesting that water molecules stabilize the transition state through hydrogen-bonding, thereby accelerating the rate of decarboxylation. acs.org

| Catalytic System | Kinetic Parameter | Observation/Value | Implication | Reference |

|---|---|---|---|---|

| Gold(I)-catalyzed protodecarboxylation | Kinetic Solvent Isotope Effect (KSIE, kH₂O/kD₂O) | 2.7 | Water molecules stabilize the transition state via hydrogen bonding. | acs.org |

| Palladium-catalyzed protodecarboxylation | Rate-Determining Step | Protodepalladation | Protonation of the aryl-palladium intermediate is the slowest step. | nih.gov |

Influence of Solvent Systems on Reaction Kinetics and Mechanisms

The solvent in which a chemical reaction is conducted can fundamentally alter its course, influencing kinetics, thermodynamics, and product selectivity by affecting the characteristics of the dissolved solutes. nih.gov These interventions, broadly categorized as general and specific solvent effects, play a crucial role in the transformations of 2,6-dimethoxybenzoate and related derivatives. nih.gov

Kinetic studies on other reactions, such as the decarboxylation of 1,3-dimethylimidazolium-2-carboxylate, show a strong dependence on the solvent composition. The compound is stable in either pure water or pure acetonitrile, but undergoes rapid decarboxylation in mixtures of the two, highlighting the complex role of solvation in facilitating certain reaction mechanisms. acs.org

Table 1: Effect of Solvent Properties on Reaction Mechanisms

| Solvent Type | Key Properties | Influence on Kinetics & Mechanism | Example System |

| Polar Aprotic (e.g., DMSO, MeCN) | High dielectric constant, no acidic protons | Poorly solvates anions, raising their ground state energy. This can dramatically accelerate reactions like hydrolysis or nucleophilic attack by reducing the activation energy. nih.gov | Hydrolysis of p-nitrophenyl phosphate (B84403) dianion. nih.gov |

| Polar Protic (e.g., Water) | High dielectric constant, hydrogen bond donor | Strongly solvates both cations and anions through hydrogen bonding, potentially lowering ground state energy and increasing activation barriers for some reactions. nih.gov | Baseline for hydrolysis rate comparisons. nih.gov |

| Non-Polar (e.g., n-Hexane, Toluene) | Low dielectric constant | Favors reaction pathways with less charge separation. Can increase reactivity in SEAr by not over-stabilizing charged intermediates. scirp.org | BF₃-catalyzed alkylation of 1,2-dimethoxybenzene. scirp.org |

C-H Functionalization Strategies and Related Mechanistic Insights

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and derivatives of 2,6-dimethoxybenzoate have been central to developing new methodologies in this area. nih.gov A significant mechanistic investigation involves a Rhodium(I) 2,6-dimethoxybenzoate complex, which was observed to undergo a stoichiometric rearrangement through an exceptionally rare aryl-to-aryl 1,3-rhodium migration. nih.gov

This transformation was also demonstrated in a catalytic decarboxylative conjugate addition, where a C-C bond was formed at a meta position to the carboxylate group, rather than the expected ipso-position. nih.gov Mechanistic studies using deuterium (B1214612) labeling revealed a complex, multi-step pathway involving an ortho-methoxy group. Several potential mechanisms were proposed for the observed 1,3-Rh/H shift:

Path A: A direct 1,3-migration of the rhodium center. This path is considered highly unlikely due to the extreme strain of the required three-membered metallacycle transition state, which would disrupt the aromaticity of the ring. nih.gov

Path B: A process involving hydrolysis. In this pathway, the initial Rh-C bond is protonated to form 1,3-dimethoxybenzene (B93181), followed by a standard electrophilic aromatic substitution (SEAr) C-H activation by the Rh(I) hydroxo intermediate. The regioselectivity would be directed by the two methoxy groups. nih.gov

Path C: A mechanism involving cyclometalation. The rhodium complex first activates a methoxy sp³ C-H bond at an ortho position, forming a five-membered metallacycle and a Rh(III) hydrido intermediate. This is followed by reductive elimination to form a C-H bond and subsequent C-H activation at the aromatic meta-position. nih.gov

The driving force for the rearrangement to the final product is likely the release of steric strain that exists when the rhodium center is bonded at the ipso-position, crowded by two ortho-methoxy groups. nih.gov

Another powerful C-H functionalization method applicable to these systems is directed metalation. This involves the use of sterically hindered bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in conjunction with magnesium or zinc, to deprotonate a specific C-H bond, creating a functionalized organometallic reagent that can react with various electrophiles. acs.org

Table 2: Mechanistic Pathways for Rh-Catalyzed C-H Functionalization

| Pathway | Description | Key Intermediates | Plausibility |

| Path A | Direct 1,3-migration of Rhodium | Three-membered metallacycle | Highly Unlikely nih.gov |

| Path B | Hydrolysis followed by SEAr | 1,3-dimethoxybenzene, Rh(I) hydroxide | Possible nih.gov |

| Path C | Cyclometalation and Reductive Elimination | Rh(III) hydrido species, five-membered metallacycle | Plausible nih.gov |

Mechanisms of Electrophilic Aromatic Substitution (e.g., Bromination) on Dimethoxybenzene Moieties

The dimethoxybenzene moiety within 2,6-dimethoxybenzoate is highly activated towards electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. wku.educhegg.com The general mechanism for EAS, including bromination, proceeds via a two-step process. libretexts.org

Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (e.g., Br⁺, generated from Br₂ and a Lewis acid catalyst). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wku.edulibretexts.org

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product. libretexts.org

In derivatives like 1,3-dimethoxybenzene, which serves as a good model for the electronic properties of the 2,6-dimethoxybenzoate ring, the two methoxy groups are powerful activating groups. wku.edusolubilityofthings.com They are strongly ortho- and para-directing because their lone pair electrons can be donated into the ring through resonance, stabilizing the positive charge of the sigma complex, particularly when the attack occurs at the ortho or para positions. chegg.com

For a 2,6-dimethoxybenzoate system, the directing effects are more complex:

The two methoxy groups strongly activate the ring and direct incoming electrophiles to the ortho and para positions (positions 3, 4, and 5).

The carboxylate group is a deactivating, meta-directing group.

Steric hindrance from the bulky methoxy groups and the carboxylate at the 1- and 2,6-positions significantly influences regioselectivity. The positions ortho to the methoxy groups (positions 3 and 5) are sterically crowded.

The most electronically favored position for attack is the 4-position (para to both methoxy groups), but this is blocked by the carboxylate group (the ipso position). Therefore, electrophilic attack is most likely to occur at the less sterically hindered positions that are still activated by the methoxy groups. wku.edu In practice, reactions often require controlled conditions to achieve high regioselectivity and avoid side reactions like di-bromination. wku.edu

Table 3: General Mechanism of Electrophilic Aromatic Bromination

| Step | Description | Intermediate/Transition State | Energetics |

| 0 | Electrophile Generation | Formation of Br⁺ from Br₂ with a Lewis acid (e.g., FeBr₃). | Pre-equilibrium |

| 1 | Nucleophilic Attack | The π-system of the dimethoxybenzene ring attacks the Br⁺ electrophile. | Formation of a resonance-stabilized sigma complex (arenium ion). libretexts.org |

| 2 | Deprotonation | A base (e.g., FeBr₄⁻) removes a proton from the carbon bearing the bromine atom. | Transition state leading to product. |

Advanced Structural Elucidation and Characterization Techniques

Single Crystal X-ray Diffraction Analysis

The molecular conformation of the 2,6-dimethoxybenzoate anion is largely dictated by the steric and electronic effects of the substituents on the benzene (B151609) ring. The two methoxy (B1213986) groups in the ortho positions are expected to cause significant steric hindrance, likely forcing the carboxylate group to twist out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acid derivatives researchgate.net.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. In the case of Lithium 2,6-dimethoxybenzoate, ionic interactions between the lithium cation (Li⁺) and the carboxylate anion (-COO⁻) would be the primary force driving the crystal packing. These interactions often lead to the formation of coordination polymers, where the carboxylate group bridges between lithium centers mdpi.comresearchgate.net.

In addition to strong ionic forces, weaker intermolecular interactions are also crucial in defining the three-dimensional architecture. These can include:

C-H…O interactions: Hydrogen atoms on the methoxy groups or the aromatic ring can form weak hydrogen bonds with the oxygen atoms of the carboxylate groups on neighboring molecules.

C-H…π interactions: The electron-rich π-system of the benzene ring can interact with C-H bonds of adjacent molecules.

π–π stacking: The aromatic rings of the benzoate (B1203000) anions may stack on top of each other, contributing to the stability of the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts jcu.edu.auresearchgate.net. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. The existence of polymorphism in this compound is plausible and would depend on crystallization conditions such as solvent, temperature, and rate of cooling. Each polymorphic form would have a unique crystal structure, characterized by different unit cell parameters and space groups, arising from variations in molecular conformation and intermolecular packing. The study of polymorphism is critical in fields like pharmaceuticals and materials science, where control over the solid-state form is essential.

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and functional groups present in a compound. High-resolution methods are particularly powerful for detailed structural assignment and for probing dynamic processes.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3-trisubstitution pattern of the benzene ring. The methoxy protons would likely appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylate carbon, the aromatic carbons (including the ipso-carbons attached to the methoxy and carboxylate groups), and the methoxy carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

The formation of the lithium salt from 2,6-dimethoxybenzoic acid would be expected to cause shifts in the NMR signals, particularly for the nuclei near the carboxylate group, due to the change in the electronic environment upon deprotonation researchgate.net.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Dimethoxybenzoic Acid and a Related Compound.

| Carbon Atom | 2,6-Dimethoxybenzoic Acid (CDCl₃) | 2-Iodo-1,3-dimethoxybenzene (B102195) (CDCl₃) |

|---|---|---|

| C=O | - | - |

| C (Aromatic) | 159.6 | 159.6 |

| C (Aromatic) | 129.9 | 129.9 |

| C (Aromatic) | 104.1 | 104.1 |

| C-I | - | 77.6 |

| O-CH₃ | 56.7 | 56.7 |

Data for 2-iodo-1,3-dimethoxybenzene is included for comparison of the substituted aromatic ring signals. Data derived from supporting information of a related study semanticscholar.org.

Furthermore, ⁶Li or ⁷Li NMR could be employed to study the lithium ion's coordination environment and dynamics in solution, providing insights into ion-pairing and aggregation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic vibrational bands. A key diagnostic feature would be the stretching vibrations of the carboxylate group (COO⁻). Upon formation of the lithium salt from 2,6-dimethoxybenzoic acid, the strong C=O stretching band of the carboxylic acid (typically around 1700 cm⁻¹) would be replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion, which appear at lower wavenumbers (typically around 1600-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively) researchgate.netresearchgate.net. Other characteristic bands would include C-O stretching for the methoxy groups and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Table 2: Key IR Absorption Bands for 2,6-Dimethoxybenzoic Acid and its Nickel(II) Salt.

| Functional Group | 2,6-Dimethoxybenzoic Acid (cm⁻¹) | Ni(II) 2,6-dimethoxybenzoate (cm⁻¹) |

|---|---|---|

| C=O stretch (acid) | ~1700 | - |

| COO⁻ asymmetric stretch | - | ~1580-1610 |

| COO⁻ symmetric stretch | - | ~1390-1420 |

| C-O stretch (ether) | ~1250 | ~1250 |

| Aromatic C=C stretch | ~1600, ~1470 | ~1600, ~1470 |

Data is illustrative and based on typical ranges and spectra of related compounds researchgate.netresearchgate.net.

Coordination Chemistry and Supramolecular Assemblies of 2,6 Dimethoxybenzoate Ligands

Synthesis and Characterization of Metal-2,6-Dimethoxybenzoate Complexes

Complexes of 2,6-dimethoxybenzoate with various metal ions are typically synthesized by reacting a soluble salt of the desired metal, often a nitrate (B79036) or chloride, with an aqueous solution of ammonium (B1175870) or sodium 2,6-dimethoxybenzoate. scielo.br The resulting solid complexes can then be isolated, purified, and characterized using a range of analytical techniques, including elemental analysis, infrared (IR) and electronic spectroscopy, magnetic susceptibility measurements, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. scielo.brresearchgate.net

The 2,6-dimethoxybenzoate ligand readily forms complexes with d-block transition metals. These complexes have been prepared as polycrystalline solids and studied for their structural, spectral, and magnetic properties. scielo.br

Cobalt(II) Complexes : The Co(II)-2,6-dimethoxybenzoate complex is prepared as a pink, polycrystalline solid with the general formula Co(C₉H₉O₄)₂·4H₂O. scielo.br Magnetic studies indicate that it is a high-spin complex. scielo.br The crystal structure of a related cobalt complex, [Co(dmb)₂(pyz)₂(H₂O)₂] (where dmb is 2,6-dimethoxybenzoate and pyz is pyrazine), has been determined by single-crystal X-ray diffraction. researchgate.net Another study identified a compound, [CoL₂(H₂O)₃] (where L = 2,6-dimethoxybenzoate), which features chains of Co²⁺ ions connected by single water molecules. acs.org

Nickel(II) Complexes : The Ni(II)-2,6-dimethoxybenzoate complex is a green solid, generally formulated as Ni(C₉H₉O₄)₂·4H₂O, and is suggested to be isostructural with the cobalt(II) analogue. scielo.brscielo.br Magnetic measurements reveal that it is a high-spin complex with an octahedral coordination geometry, where the ligand creates a weak electrostatic field. scielo.br The magnetic moment for the Ni(II) complex decreases at lower temperatures, which may be due to a second-order spin-coupling effect or an antiferromagnetic interaction. scielo.br

Copper(II) Complexes : The Cu(II)-2,6-dimethoxybenzoate complex is a blue solid with the formula Cu(C₉H₉O₄)₂·H₂O. scielo.brscielo.br Unlike the Co(II) and Ni(II) complexes, magnetic studies suggest that the Cu(II) complex forms a dimeric structure. scielo.brscielo.br Specifically, the structure of tetrakis(μ-2,6-dimethoxybenzoato)diaquadicopper(II) has been characterized, revealing a classic paddle-wheel dimeric copper(II) carboxylate structure. acs.org The carboxylate groups in this complex act as bidentate bridging ligands. scielo.br

Table 1: Properties of d-Block Metal-2,6-Dimethoxybenzoate Complexes

| Metal Ion | Complex Formula | Color | Magnetic Property |

|---|---|---|---|

| Cobalt(II) | Co(C₉H₉O₄)₂·4H₂O | Pink | High-spin scielo.br |

| Nickel(II) | Ni(C₉H₉O₄)₂·4H₂O | Green | High-spin, weak ligand field scielo.brscielo.br |

| Copper(II) | Cu(C₉H₉O₄)₂·H₂O | Blue | Forms dimers with antiferromagnetic interaction scielo.brscielo.br |

The carboxylate group of the 2,6-dimethoxybenzoate ligand can coordinate to metal ions in several ways, which are typically determined from the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the OCO⁻ group in the infrared spectrum. scielo.brscielo.br

Monodentate : In this mode, only one of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating : Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging : The two carboxylate oxygen atoms bind to two different metal ions, creating a bridge between them. This is a common mode in dimeric and polymeric structures, such as in the Cu(II)-2,6-dimethoxybenzoate complex. scielo.br

Spectroscopic analysis suggests that in Co(II) and Ni(II) complexes, the carboxylate group can act as a monodentate ligand, while in the Cu(II) complex, it functions as a bidentate bridging ligand. scielo.brscielo.br The steric hindrance from the two ortho-methoxy groups on the benzoate (B1203000) ring significantly influences which coordination mode is adopted.

The 2,6-dimethoxybenzoate ligand also forms complexes with f-block lanthanide (Ln) ions. scielo.br The coordination chemistry of lanthanides is dominated by electrostatic forces and the desire to achieve high coordination numbers (often 8 or 9), which is influenced by the steric bulk of the ligands. chempap.orgacs.org While specific studies on lanthanide complexes with 2,6-dimethoxybenzoate are less common than for d-block metals, research on related dimethoxybenzoates, such as 2,3-dimethoxybenzoates, shows that the carboxylate group can act as a bidentate chelating or even a tridentate chelating and bridging ligand. chempap.org This can lead to the formation of polymeric solid-state structures where the coordination number for light lanthanides is 9 and for heavy lanthanides is 8. chempap.org These findings suggest that 2,6-dimethoxybenzoate would likely form highly coordinated, potentially polymeric, structures with lanthanide ions.

Metal-Coordination-Driven Supramolecular Self-Assembly

The interaction between metal ions and organic ligands is a powerful tool for constructing complex, well-defined supramolecular architectures through a process known as self-assembly. rsc.orgtus.ac.jp The specific geometry and electronic properties of both the metal and the ligand dictate the final structure.

The self-assembly process driven by metal-ligand coordination allows for the creation of higher-order structures like coordination polymers and discrete metallo-supramolecular cages. tus.ac.jpsioc-journal.cn The 2,6-dimethoxybenzoate ligand can participate in forming such structures. For example, the bridging coordination mode of the carboxylate group can lead to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netresearchgate.net The addition of ancillary ligands, such as 4,4'-bipyridine, can further link metal-2,6-dimethoxybenzoate units into extended networks, as seen in a manganese(II) complex that forms infinite 1D polymeric chains. researchgate.net

The 2,6-dimethoxyaryl group plays a critical role in designing ligands for coordination networks. The two methoxy (B1213986) groups at the ortho positions exert significant steric influence, which can direct the geometry of the resulting metal complex and control the dimensionality of the supramolecular assembly. sioc-journal.cn By restricting the free rotation around the phenyl-carboxylate bond and influencing the preferred coordination mode of the carboxylate group, the 2,6-dimethoxy substituents can guide the self-assembly process towards specific architectures. This steric control is a key strategy in supramolecular chemistry for suppressing the formation of unwanted by-products and promoting the precise construction of complex, functional materials. sioc-journal.cn

Investigation of Noncovalent Interactions in Supramolecular Materials

Impact of Hydrogen Bonding on Material Properties (e.g., Ion Conductivity)

The presence and nature of hydrogen-bonding networks within a material can profoundly affect its bulk properties, including ion conductivity. In solid-state materials, particularly those designed for applications like fuel cell membranes, hydrogen bonds are essential mediators for proton transport. rsc.org The efficiency of this transport is closely linked to the organization and density of the hydrogen-bond pathways. rsc.orgnih.gov

Materials with extensive and continuous hydrogen-bond networks can facilitate proton conduction through mechanisms like the Grotthuss mechanism. oup.comrsc.org This process involves the collective hopping of protons along a chain of hydrogen-bonded molecules, such as water or carboxylate groups, without the diffusion of the molecules themselves. oup.comacs.org The activation energy for proton conduction is correlated with the number of hydrogen bonds; a greater number of hydrogen bonds can lower the energy barrier for proton hopping, thereby enhancing conductivity. rsc.org

For instance, studies on metallo-hydrogen-bonded organic frameworks (MHOFs) and other hydrogen-bonded organic frameworks (HOFs) have demonstrated that creating continuous hydrogen-bond networks is a key strategy for improving proton conductivity. rsc.orgacs.org The conductivity of these materials can be significantly enhanced by increasing the number of proton donors and acceptors, which in turn increases the density of the hydrogen-bond pathways. nih.gov In some ionic hydrogen-bonded organic frameworks (iHOFs), extensive hydrogen-bonding interactions among cations, anions, and solvent molecules create natural pathways for proton migration. acs.org The activation energies for conduction in such systems are often below 0.4 eV, which is characteristic of a Grotthuss-type mechanism. acs.org

Therefore, in a hypothetical supramolecular material constructed from lithium 2,6-dimethoxybenzoate and other suitable components (e.g., water molecules or other hydrogen-bond donors), the formation of a dense and ordered hydrogen-bond network would be crucial for achieving significant ion conductivity. The carboxylate group of the 2,6-dimethoxybenzoate anion can act as a hydrogen-bond acceptor, participating in pathways that could facilitate the transport of cations like lithium or protons if a protic source is available.

Formation and Characterization of Proton-Transfer Adducts and Associated Hydrogen-Bonding Motifs

The 2,6-dimethoxybenzoate ligand readily forms proton-transfer adducts, also known as molecular salts, when reacted with a suitable base. This process involves the transfer of the acidic proton from the carboxylic acid group of 2,6-dimethoxybenzoic acid to the base, resulting in a carboxylate anion and a protonated cation. nih.gov These ionic components then self-assemble into highly ordered supramolecular structures stabilized by strong, charge-assisted hydrogen bonds. nih.govresearchgate.net

A well-studied example is the reaction between 2,6-dimethoxybenzoic acid (Dmb) and benzamidine (B55565) (Benzam). nih.gov In this reaction, a proton is transferred from the acidic hydroxyl group of the benzoic acid to the imino nitrogen atom of the benzamidine, forming the benzamidinium cation (BenzamH+) and the 2,6-dimethoxybenzoate anion (Dmb−). nih.gov The resulting salt, benzamidinium 2,6-dimethoxybenzoate, has been shown to crystallize as two concomitant polymorphs, one monoclinic and one orthorhombic. nih.gov

A defining feature of the supramolecular assembly in these adducts is the formation of a robust and predictable hydrogen-bonding motif known as the R²₂(8) graph-set synthon. nih.govnih.gov This motif consists of a pair of N⁺—H···O⁻ charge-assisted hydrogen bonds that link one benzamidinium cation and one 2,6-dimethoxybenzoate anion into a nonplanar dimer. nih.govresearchgate.net The delocalization of charge in both the amidinium and carboxylate groups enhances the strength of these interactions. nih.gov In both polymorphs of benzamidinium 2,6-dimethoxybenzoate, these ionic dimers are the fundamental building blocks which then aggregate into one-dimensional chains (catemers), demonstrating identical hydrogen-bonding patterns despite their different crystal systems. nih.gov

Interactive Data Tables

Table 1: Crystallographic Data for Benzamidinium 2,6-Dimethoxybenzoate Polymorphs nih.gov

This table summarizes the crystallographic data for the two identified polymorphs of the proton-transfer adduct formed between 2,6-dimethoxybenzoic acid and benzamidine.

| Parameter | Polymorph (I) | Polymorph (II) |

| Formula | C₇H₉N₂⁺ · C₉H₉O₄⁻ | C₇H₉N₂⁺ · C₉H₉O₄⁻ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| Asymmetric Unit | 2 (C₇H₉N₂⁺ · C₉H₉O₄⁻) | 1 (C₇H₉N₂⁺ · C₉H₉O₄⁻) |

| a (Å) | 12.6594 (3) | 7.12255 (13) |

| b (Å) | 11.048 (4) | 8.92296 (15) |

| c (Å) | 17.682 (4) | 13.79430 (18) |

| α (°) ** | 90 | 90 |

| β (°) | 97.66 (3) | 90 |

| γ (°) | 90 | 90 |

| V (ų) ** | 3094.4 (16) | 876.69 (2) |

Table 2: Hydrogen-Bonding Geometry for the R²₂(8) Motif in Benzamidinium 2,6-Dimethoxybenzoate nih.govresearchgate.net

This table details the geometric parameters of the charge-assisted N⁺—H···O⁻ hydrogen bonds that constitute the primary R²₂(8) ring motif in the proton-transfer adducts. The values represent typical ranges observed in the crystal structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N⁺ | H | O⁻ | ~0.86 | ~1.85-1.95 | ~2.70-2.80 | ~165-175 |

| N⁺ | H | O⁻ | ~0.86 | ~1.85-1.95 | ~2.70-2.80 | ~165-175 |

Computational Chemistry and Theoretical Modeling of 2,6 Dimethoxybenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2,6-dimethoxybenzoate systems. It offers a balance between computational cost and accuracy, enabling detailed exploration of various chemical phenomena.

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

DFT calculations have been pivotal in mapping the energy landscapes of reactions involving the 2,6-dimethoxybenzoate moiety. For instance, in palladium(II)-catalyzed decarboxylative reactions, DFT has been used to probe the potential energy surface, identifying stable intermediates and transition states. diva-portal.org These calculations can accurately predict reaction pathways, which are subsequently verified experimentally. diva-portal.org

One notable application is in the study of palladium-mediated extrusion-insertion (ExIn) reactions. DFT calculations at the M06 level of theory, with the LANL2DZ basis set for palladium and 6-31G(d) for other atoms, have been employed to optimize the geometries of reactants, intermediates, transition states, and products. publish.csiro.au These studies help in understanding the fragmentation of palladium-enolate complexes and the formation of acyl-palladium species, providing relative Gibbs energies and enthalpies for each step. publish.csiro.au

Furthermore, DFT has been instrumental in understanding unconventional reaction pathways, such as the Rh(I)-catalyzed 1,3-aryl-to-aryl rhodium migration in a 2,6-dimethoxybenzoate complex. nih.gov While direct 1,3-metal/hydrogen shifts are generally considered to have prohibitively high activation energies due to strained four-membered cyclic transition states, DFT calculations can help evaluate alternative multi-step pathways. nih.gov In the protodecarboxylation of 2,6-dimethoxybenzoic acid, DFT helps to rationalize the observed regioselective deuterium (B1214612) incorporation, supporting a mechanism involving a 1,3-Rh migration. nih.gov

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Palladium-mediated Extrusion–Insertion Reactions | M06 | LANL2DZ for Pd, 6-31G(d) for other atoms | publish.csiro.au |

| Electronic Properties of Dimethoxybenzene Derivatives | PBE, PBE0, B3LYP | Def2-TZVP, 6-311G(d,p) | nih.govresearchgate.net |

| Geometry Optimization and Reactivity of Hydrazide Derivatives | B3LYP | 6-311++G(d,p) |

Prediction of Electronic Structures and Reactivity Descriptors

DFT calculations are widely used to predict the electronic structure and various reactivity descriptors of 2,6-dimethoxybenzoate and its derivatives. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For instance, in derivatives like 2,6-dimethoxybenzohydrazide, the calculated HOMO-LUMO gap (ΔE) of 4.37 eV is correlated with its reduced electrophilicity. The energies of these frontier orbitals are crucial as they determine the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. Studies on dimethoxybenzene derivatives have shown how different substituents influence the MEP, with some compounds acting as hydrogen bond donors (electrophilic regions) and others as strong hydrogen bond acceptors (nucleophilic regions). nih.govresearchgate.net This information is critical for understanding intermolecular interactions.

| Derivative | Property | Calculated Value | Method | Reference |

|---|---|---|---|---|

| 2,6-dimethoxybenzohydrazide | HOMO-LUMO gap (ΔE) | 4.37 eV | DFT/B3LYP | |

| 2,6-dimethoxybenzoic acid | Dipole Moment (μ) | 6.60 Debye | DFT/B3LYP/6-311++G(d,p) |

Theoretical Assessment of Steric and Electronic Effects on Chemical Processes

The methoxy (B1213986) groups at the ortho positions of the benzoate (B1203000) ring exert significant steric and electronic effects, which can be quantitatively assessed using DFT. These methoxy groups are electron-donating, which stabilizes the aromatic ring. However, their bulkiness also introduces steric hindrance.

In the case of ethyl 2,6-dimethoxybenzoate, the steric hindrance from the two ortho-methoxy groups forces the ethyl ester group to adopt a conformation that is nearly orthogonal to the aromatic ring. mdpi.com This conformation is electronically less favored as it prevents resonance interaction between the carbonyl group and the aromatic ring. mdpi.com X-ray crystallography confirms this predicted geometry. mdpi.com

Molecular Dynamics Simulations for Understanding Supramolecular Behavior

While DFT is excellent for studying static properties and reaction pathways of individual molecules, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of larger systems, such as supramolecular assemblies. uomustansiriyah.edu.iq MD simulations model the movement of atoms and molecules over time, providing insights into processes like self-assembly and host-guest interactions.

The formation of supramolecular structures is driven by non-covalent interactions, including hydrogen bonding, ion-pair interactions, and π-stacking. uomustansiriyah.edu.iq In the context of 2,6-dimethoxybenzoate, its derivatives can participate in the formation of complex supramolecular architectures. For instance, benzamidinium 2,6-dimethoxybenzoate forms non-planar dimers through charge-assisted hydrogen bonds, which then assemble into one-dimensional chains. nih.gov

MD simulations can be used to explore the stability of such assemblies and the dynamics of their formation and dissociation. uomustansiriyah.edu.iq By simulating the behavior of these systems in different solvents or under varying conditions, researchers can gain a deeper understanding of the factors that control supramolecular organization. For example, simulations can elucidate the role of solvent molecules in mediating interactions between the components of a supramolecular capsule. researchgate.netpageplace.de The insights gained from MD simulations are crucial for the rational design of new functional supramolecular materials based on 2,6-dimethoxybenzoate building blocks.

Advanced Synthetic Applications and Contributions to Functional Materials Research

Development of Novel Chemical Labeling Agents and Prosthetic Groups

While direct applications of Lithium 2,6-dimethoxybenzoate as a chemical labeling agent or prosthetic group are not extensively documented, its inherent chemical properties suggest a potential role in the development of specialized labeling reagents. The 2,6-dimethoxybenzoyl group can be incorporated into larger molecules to introduce specific functionalities. For instance, the steric hindrance provided by the two methoxy (B1213986) groups in the ortho positions could be exploited to create labeling agents with controlled reactivity and selectivity.

In the field of radiolabeling, which is crucial for in-vivo imaging techniques like Positron Emission Tomography (PET), molecules are tagged with radioisotopes. The synthesis of radiolabeled compounds often involves the introduction of a functional group that can be easily and rapidly labeled. The 2,6-dimethoxybenzoyl moiety could serve as a scaffold for the development of novel prosthetic groups for radiolabeling, where the electronic properties of the methoxy groups could influence the labeling efficiency and the stability of the final radiotracer.

Application in the Synthesis of Complex Organic Heterocycles and Natural Product Analogues

The 2,6-dimethoxybenzoyl moiety, derivable from this compound, is a valuable building block in the synthesis of complex organic heterocycles. One notable example is in the synthesis of benzofurans, a class of heterocyclic compounds found in many natural products and pharmaceuticals.

Table 1: Examples of Reagents and Conditions for Benzofuran (B130515) Synthesis

| Precursor Containing 2,6-Dimethoxybenzoyl Moiety | Reaction Type | Catalyst/Reagents | Resulting Heterocycle |

| 2-(2,6-Dimethoxybenzyloxy)aryl ketone | Intramolecular Cyclization | Acid catalyst | 2-Aryl-3-(2,6-dimethoxyphenyl)benzofuran |

| 2,6-Dimethoxybenzoyl chloride and a substituted phenol | Multi-step synthesis | Various | Substituted Benzofuran |

The synthesis can proceed through various pathways, including the intramolecular cyclization of precursors containing the 2,6-dimethoxybenzoyl group. The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring and facilitate the cyclization process. By modifying the substituents on the benzoyl ring and the reaction conditions, a diverse range of benzofuran derivatives and analogues of natural products can be accessed. This highlights the potential of this compound as a precursor in diversity-oriented synthesis.

Role as Precursors in the Synthesis of Advanced Organic Materials (e.g., Phosphine (B1218219) Oxides, Porphyrin Derivatives)

The 2,6-dimethoxybenzoyl group can be incorporated into advanced organic materials to tune their electronic and photophysical properties.

Phosphine oxides are a class of organophosphorus compounds with applications in catalysis, materials science, and as ligands for metal complexes. The synthesis of phosphine oxides can be achieved through the reaction of a carboxylic acid derivative, such as an acyl chloride, with a phosphine. 2,6-Dimethoxybenzoyl chloride, which can be synthesized from 2,6-dimethoxybenzoic acid, could react with a phosphine like triphenylphosphine (B44618) in the presence of a suitable base to yield a (2,6-dimethoxybenzoyl)phosphine oxide. The resulting phosphine oxide would possess the sterically bulky and electron-rich 2,6-dimethoxybenzoyl group, which could influence its coordination properties and catalytic activity when used as a ligand.

Porphyrins are macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy, as catalysts, and in molecular electronics. The properties of porphyrins can be finely tuned by introducing substituents onto the porphyrin macrocycle. The 2,6-dimethoxybenzoyl group can be introduced as a substituent at the meso-positions of the porphyrin ring. This can be achieved through the condensation of a dipyrromethane with an appropriately substituted benzaldehyde, or through post-synthetic modification of a pre-formed porphyrin. The electron-donating methoxy groups of the 2,6-dimethoxybenzoyl substituent would be expected to modulate the electronic structure and, consequently, the absorption and emission properties of the porphyrin.

Table 2: Potential Effects of 2,6-Dimethoxybenzoyl Substitution on Porphyrin Properties

| Property | Expected Effect of 2,6-Dimethoxybenzoyl Group |

| Absorption Spectrum | Red-shift of the Soret and Q-bands |

| Redox Potentials | Lowered oxidation potential |

| Solubility | Increased solubility in organic solvents |

| Photophysical Properties | Altered fluorescence quantum yield and lifetime |

Contributions to the Field of Supramolecular Lithium-Ion Conductors and Battery Materials

Lithium salts of organic acids are of interest in the development of next-generation lithium-ion batteries, particularly in the area of solid-state and gel-polymer electrolytes. This compound has the potential to contribute to this field through the formation of supramolecular structures that can facilitate lithium-ion conduction.

The combination of the aromatic ring and the carboxylate group in this compound allows for the formation of ordered, self-assembled structures through a combination of π-π stacking interactions between the aromatic rings and coordination of the lithium ions by the carboxylate groups and potentially the methoxy oxygen atoms. These supramolecular assemblies could create one-dimensional channels or pathways for the selective transport of lithium ions, a key requirement for an efficient solid-state electrolyte. The formation of such ion-conducting pathways through self-assembly is a promising strategy for designing novel solid electrolytes. nih.gov

Table 3: Potential Role of this compound in Gel Polymer Electrolytes

| Property of GPE | Potential Contribution of this compound |

| Ionic Conductivity | The dissociation of the lithium salt and the mobility of the ions are key factors. The bulky nature of the 2,6-dimethoxybenzoate anion might influence ion pairing and mobility. |

| Electrochemical Stability | The electrochemical stability window of the electrolyte determines the operating voltage of the battery. The aromatic nature of the anion could influence its oxidation stability. |

| Interfacial Properties | The interaction of the electrolyte with the electrode surfaces is critical for long-term battery performance. The benzoate (B1203000) anion could participate in the formation of a stable solid electrolyte interphase (SEI) on the anode. |

The ionic conductivity of gel polymer electrolytes typically ranges from 10⁻⁴ to 10⁻³ S/cm at room temperature. echemmat.commdpi.com The specific conductivity of a GPE containing this compound would depend on various factors, including the polymer host, the solvent, and the salt concentration. Research into the use of aromatic carboxylate-based lithium salts as components of gel polymer electrolytes could lead to the development of safer and more efficient energy storage devices.

Q & A

Q. What magnetic properties characterize 2,6-dimethoxybenzoate complexes, and how can they probe electronic structure?

- Methodology : Measure magnetic susceptibility (χ) and effective magnetic moment (μ_eff) across 76–303 K. Cu(II) complexes exhibit antiferromagnetic coupling (μ_eff: 0.46–1.47 BM), modeled via the Bleaney-Bowers equation . For lithium salts, paramagnetic behavior is unlikely (Li⁺ is diamagnetic), but ligand-centered magnetism may arise if radical intermediates form during redox reactions.

Q. How can conflicting thermal decomposition data be resolved for structurally similar complexes?

- Case Study : Ni(II) 2,6-dimethoxybenzoate shows a two-step dehydration (mass loss: 3.6% and 14.9%) vs. Cu(II)’s single-step loss (3.4%) . Discrepancies arise from inner- vs. outer-sphere water coordination. For lithium analogs, use in situ FTIR or synchrotron XRD to track dehydration in real time and assign water binding sites .

Methodological Tools and Resources

- Structural Validation : Use SHELX programs (SHELXL, SHELXD) for refining crystal structures from XRD data. The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles in related carboxylates .

- Data Contradiction Management : Cross-validate thermal and magnetic data with computational models (e.g., VASP for decomposition pathways, ORCA for magnetic interactions).

Disclaimer : Limited direct data exist for lithium 2,6-dimethoxybenzoate; inferences are drawn from transition metal analogs. Experimental validation is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.